
Thapsigargin
Overview
Description
Thapsigargin is a sesquiterpene lactone isolated from the Mediterranean plant Thapsia garganica L. . It is renowned for its potent inhibition of the sarco/endoplasmic reticulum calcium ATPase (SERCA), a critical regulator of intracellular calcium homeostasis. By blocking SERCA, this compound induces endoplasmic reticulum (ER) stress, activates the unfolded protein response (UPR), and triggers apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thapsigargin is primarily extracted from the roots and fruits of Thapsia garganica using methanol, followed by purification through high-performance liquid chromatography (HPLC) . The synthetic route involves several steps, including the use of farnesyl pyrophosphate as a starting material, with germacrene B synthase catalyzing the first step . The complete biosynthesis of this compound has yet to be fully elucidated .
Industrial Production Methods: Industrial production of this compound involves the extraction from Thapsia garganica, followed by purification using HPLC . The development of protocols for selective transformation of this compound has facilitated its total synthesis, making it economically feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Thapsigargin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include methanol, ethanol, and acetonitrile . The conditions often involve room temperature reactions with specific catalysts and solvents .
Major Products: The major products formed from these reactions include derivatives of this compound, such as thapsigargicin and nortrilobolide .
Scientific Research Applications
Anticancer Applications
Mechanism of Action
Thapsigargin induces apoptosis in cancer cells primarily through the disruption of calcium homeostasis, leading to endoplasmic reticulum stress. This stress activates several signaling pathways that promote cell death. Notably, it enhances the effectiveness of other anticancer agents, such as TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), by upregulating death receptor 5 (DR5) and increasing reactive oxygen species (ROS) generation .
Case Study: Esophageal Squamous Cell Carcinoma
A study demonstrated that this compound sensitizes human esophageal squamous cell carcinoma to TRAIL treatment, significantly increasing apoptosis rates in cancer cells while sparing normal cells . The combination treatment resulted in:
- Increased expression of CHOP and DR5.
- Enhanced caspase 3 and caspase 9 activities.
- A dose-dependent reduction in intracellular glutathione levels, indicating oxidative stress .
Table 1: Summary of Anticancer Effects of this compound
Cancer Type | Mechanism of Action | Key Findings |
---|---|---|
Esophageal Squamous Carcinoma | Induces ER stress, enhances TRAIL effect | Increased apoptosis, ROS generation |
Other Cancers | Inhibits SERCA, alters calcium signaling | Potential synergy with various drugs |
Cellular Stress Response
This compound is widely used as a tool to study cellular stress responses due to its ability to induce ER stress. Research has shown that this compound can activate stress sensors and pathways that are critical for understanding diseases related to protein misfolding and ER dysfunction.
Application in Research
In a recent application note, this compound was utilized to assess the cellular stress response using an endoplasmic reticulum stress sensor. The study found that:
- Cellular stress levels peaked within 6-7 hours post-treatment.
- Cells demonstrated a capacity to recover from this stress after approximately 22 hours .
Implications in Immunology
This compound's effects on calcium signaling have implications for immunological research. It has been shown to affect store-operated calcium entry (SOCE) in T cells, which is crucial for their activation and function.
Case Study: T Cell Activation
In a clinical immunology study, this compound treatment led to decreased calcium flux in T cells, suggesting its potential role in modulating immune responses . This finding opens avenues for exploring this compound's use in autoimmune diseases or conditions characterized by aberrant T cell activity.
Toxicological Considerations
While this compound shows promise in therapeutic applications, its cytotoxic nature necessitates careful consideration of dosage and administration routes. Studies have highlighted its potential side effects and the need for further research into mitigating toxicity while maximizing therapeutic benefits.
Mechanism of Action
Thapsigargin exerts its effects by inhibiting the sarco-endoplasmic reticulum calcium ATPase (SERCA) pump . This inhibition leads to an increase in cytosolic calcium levels, triggering the unfolded protein response and ultimately leading to cell death . The molecular targets involved include the SERCA pump and various components of the unfolded protein response pathway .
Comparison with Similar Compounds
Key Structural Features:
- Core structure: Hexa-oxygenated guaianolide skeleton with a 5-7-5 tricyclic system .
- Functional groups : Four carboxylic acid ester residues, a trans-lactone fused at C7α–C6β, and eight chiral centers with defined stereochemistry .
- Complexity: High oxygen content (53% of carbon atoms bear oxygen), exceeding other complex natural products like taxol or ingenol .
Pharmacological Profile:
- Mechanism : Irreversible SERCA inhibition (Ki ~20 nM) via binding to the E2-P conformational state, disrupting Ca²⁺ reuptake into the ER .
- Applications : Investigated as an anticancer agent (e.g., prodrug mipsagargin) and a research tool for studying calcium signaling and ER stress .
- Limitations: Non-specific cytotoxicity, causing organ damage and histamine-related side effects .
Comparison with Structurally Related Guaianolides
Thapsigargin belongs to the guaianolide family of sesquiterpenoids, which share a bicyclic framework but differ in oxygenation patterns and side chains.
Key Insight: The C8 butanoyloxy and C3 octanoyloxy groups in this compound are critical for SERCA binding and potency, as shown by synthetic analogs lacking these groups exhibiting reduced activity .
Comparison with Mechanistically Related SERCA Inhibitors
Mipsagargin
- Structure : this compound prodrug with a peptide linker cleaved by prostate-specific antigen (PSA) in tumor microenvironments .
- Mechanism : Releases active this compound locally, reducing systemic toxicity.
- Clinical Data : Phase II trials show disease stabilization in glioblastoma (22% of patients) but dose-limiting creatinine elevation (68% of patients) .
- Advantage : Tumor-targeted delivery improves therapeutic index compared to this compound .
JQ-FT
- Structure: Folate-conjugated 8-O-debutanoyl-thapsigargin .
- Mechanism : Targets folate receptor (FR)-overexpressing cancers (e.g., T-cell acute lymphoblastic leukemia).
- Efficacy : 150-fold higher tolerability in mice while retaining anti-leukemic activity .
Cyclopiazonic Acid (CPA)
- Structure : Indole tetramic acid; binds SERCA at transmembrane helices M1–M4 .
- Mechanism : Reversible SERCA inhibition (Ki ~120 nM) with partial overlap in binding site with this compound .
- Limitations : Lower potency and poor pharmacokinetics (PK) .
2,5-Di-(tert-butyl)-1,4-benzohydroquinone (DBHQ)
- Structure: Synthetic quinone derivative.
- Mechanism : Reversible SERCA inhibition (Ki ~0.4 μM) via interaction with Asp59 and Pro308 .
Functional Comparison with ER Stress Inducers
Biological Activity
Thapsigargin, a sesquiterpene lactone derived from the plant Thapsia garganica, has garnered attention for its potent biological activities, particularly in cancer research and cellular signaling. This article explores the diverse biological effects of this compound, focusing on its mechanisms of action, therapeutic potential, and case studies that highlight its efficacy in various cancer types.
This compound functions primarily as an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. By inhibiting SERCA, this compound disrupts calcium homeostasis within the endoplasmic reticulum (ER), leading to increased cytosolic calcium levels and subsequent activation of stress responses. This mechanism triggers several downstream effects:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. For instance, it enhances the expression of death receptors such as DR5 and activates caspases, which are crucial for apoptosis execution .
- Endoplasmic Reticulum Stress : The disruption of calcium dynamics leads to ER stress, activating the unfolded protein response (UPR). This response can either promote cell survival or lead to apoptosis depending on the extent and duration of stress .
- Reactive Oxygen Species (ROS) Generation : this compound treatment has been associated with increased ROS production, which can further exacerbate cellular damage and promote apoptosis .
Case Studies
-
This compound in Esophageal Cancer :
A study demonstrated that this compound sensitizes esophageal squamous cell carcinoma (ESCC) to TRAIL-induced apoptosis. Treatment with this compound increased levels of CHOP and DR5, leading to enhanced apoptosis through caspase activation. The combination treatment resulted in significant increases in ROS levels and decreased GSH levels, indicating a shift in redox status conducive to apoptosis . -
Adrenocortical Carcinoma :
Research indicated that this compound inhibits proliferation and induces apoptosis in human adrenocortical carcinoma (ACC) cells via the activation of Jun N-terminal kinase (JNK) signaling pathways. In vivo studies showed that this compound significantly suppressed ACC xenograft growth, suggesting its potential as a therapeutic agent . -
Rheumatoid Arthritis :
This compound has also been investigated for its effects on fibroblast-like synoviocytes in rheumatoid arthritis. It was found to impair cell proliferation and induce apoptosis through downregulation of cyclin D1 and mTOR signaling pathways .
Data Summary
The following table summarizes key findings from various studies on this compound's biological activity:
Study Focus | Cell Type | Key Findings | Mechanism of Action |
---|---|---|---|
Esophageal Cancer | ESCC Cells | Increased apoptosis via TRAIL sensitization | Upregulation of DR5, caspase activation |
Adrenocortical Carcinoma | ACC Cells | Inhibition of proliferation; induced apoptosis | Activation of JNK signaling |
Rheumatoid Arthritis | Fibroblast-like Synoviocytes | Impaired proliferation; induced apoptosis | Downregulation of cyclin D1, mTOR signaling |
Q & A
Basic Research Questions
Q. How does thapsigargin inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), and what experimental approaches validate its mechanism of action?
this compound selectively inhibits SERCA by binding to its transmembrane domain, disrupting Ca²⁺ sequestration into the endoplasmic reticulum (ER), leading to cytosolic Ca²⁺ elevation . Key validation methods include:
- Microsomal ATPase assays : Measure SERCA activity via spectrophotometric quantification of inorganic phosphate release after this compound treatment .
- Intracellular Ca²⁺ imaging : Use fluorescent dyes (e.g., Fura-2) in live cells to track cytosolic Ca²⁺ spikes upon SERCA inhibition .
- X-ray crystallography : Resolve this compound-SERCA binding interactions at atomic resolution .
Q. What standardized protocols ensure this compound sample purity and concentration accuracy in cellular assays?
Purity and quantification are critical for reproducibility:
- High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 210–220 nm) to assess purity (>95%) and quantify this compound in DMSO stocks .
- LC-MS/MS : For trace impurity detection in complex matrices (e.g., cell lysates) .
- Calibration curves : Prepare using certified reference standards to validate spectrophotometric or fluorometric measurements .
Q. How is this compound used to model ER stress in vitro, and what markers confirm ER stress induction?
this compound induces ER stress by depleting ER Ca²⁺, activating the unfolded protein response (UPR). Key markers include:
- Western blotting : Detect phosphorylation of eIF2α, cleavage of ATF6, and splicing of XBP1 mRNA .
- qRT-PCR : Quantify CHOP, GRP78/BiP, and ATF4 transcripts .
- Flow cytometry : Monitor apoptosis via Annexin V/PI staining or caspase-3/9 activation .
Advanced Research Questions
Q. What strategies address contradictory findings on this compound’s role in autophagy, and how can these be resolved experimentally?
Discrepancies arise from context-dependent effects (e.g., cell type, dose, exposure time). Methodological solutions:
- Time-course experiments : Track autophagosome-lysosome fusion using tandem fluorescent LC3 reporters (mRFP-GFP-LC3) .
- Inhibitor co-treatment : Combine this compound with lysosomal inhibitors (e.g., bafilomycin A1) to distinguish autophagic flux changes .
- Transcriptomic profiling : Compare autophagy-related gene expression (e.g., ATG5, BECN1) under varying this compound conditions .
Q. How can this compound prodrugs be designed for targeted cancer therapy, and what preclinical models validate their efficacy?
Prodrugs like mipsagargin (G-202) exploit tumor-specific protease activity for activation:
- Peptide conjugation : Link this compound to PSA-cleavable substrates (e.g., L12ADT) for prostate cancer targeting .
- In vivo xenograft models : Assess tumor growth inhibition in immunodeficient mice bearing PSA-positive (LNCaP) vs. PSA-negative (SN12C) tumors .
- Pharmacokinetic profiling : Measure prodrug stability in plasma and tumor-selective drug release via LC-MS/MS .
Q. What synthetic chemistry challenges arise in this compound production, and how have recent methodologies improved yield?
this compound’s complex guaianolide skeleton requires multi-step synthesis:
- Key steps : Prins cyclization for core ring formation, Favorskii rearrangement for lactone construction .
- Yield optimization : Use RCM (ring-closing metathesis) to streamline intermediate synthesis .
- Biotechnological approaches : Engineer plant tissue cultures to overexpress this compound biosynthetic genes (e.g., cytochrome P450s) .
Q. How do researchers reconcile this compound’s antiviral effects against SARS-CoV-2 with its pro-apoptotic properties?
Dose-dependent effects and cell-type specificity are critical:
- Preclinical models : Test this compound in lung-on-a-chip systems to balance antiviral activity (via ER stress-mediated viral replication blockade) and cytotoxicity .
- Transcriptomic analysis : Identify host factors (e.g., ER chaperones) that modulate this compound’s antiviral-apoptotic threshold .
- Combination therapies : Pair low-dose this compound with autophagy inhibitors to enhance antiviral efficacy while minimizing apoptosis .
Q. Methodological Considerations
Q. What controls are essential when using this compound in western blot experiments to study ER stress?
- Positive controls : Treat cells with 300 nM this compound for 2 hours to induce CHOP and XBP1s .
- Solvent controls : Include DMSO-only treated cells to rule out vehicle effects .
- Inhibitor controls : Co-treat with 4μ8C (IRE1α inhibitor) to confirm UPR pathway specificity .
Q. How should dose-response studies be designed to evaluate this compound’s dual roles in apoptosis and proliferation inhibition?
- Dose range : 1–100 nM for apoptosis (caspase-3/9 activation) vs. 10–1000 nM for proliferation arrest (MTT assays) .
- Time-course analysis : Compare acute (2–6 h) vs. chronic (24–48 h) exposure in prostate cancer (PC3) cells .
- Pathway inhibition : Use SERCA mutants or BAPTA-AM (Ca²⁺ chelator) to dissect Ca²⁺-dependent vs. independent effects .
Q. What in vivo models are suitable for studying this compound’s neurotoxic or neuroprotective effects?
- C. elegans : Expose transgenic strains (e.g., Aβ-expressing) to 3 μg/ml this compound to model ER stress in neurodegeneration .
- Rodent brain slices : Assess synaptic function via electrophysiology after this compound perfusion .
- Pharmacokinetic studies : Monitor blood-brain barrier penetration using LC-MS/MS in murine models .
Properties
IUPAC Name |
[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O12/c1-9-12-13-14-15-17-24(37)43-28-26-25(20(5)27(28)44-30(38)19(4)11-3)29-34(41,33(8,40)31(39)45-29)22(42-23(36)16-10-2)18-32(26,7)46-21(6)35/h11,22,26-29,40-41H,9-10,12-18H2,1-8H3/b19-11-/t22-,26+,27-,28-,29-,32-,33+,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFPJGBNCFXKPI-FSIHEZPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCC)([C@](C(=O)O3)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67526-95-8 | |
Record name | (-)-Thapsigargin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67526-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thapsigargin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067526958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]furan-7-yl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THAPSIGARGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96BQ26RZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.